molecular formula C24H30N2O2S B11676933 1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone

1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone

Cat. No.: B11676933
M. Wt: 410.6 g/mol
InChI Key: JMXMHKCMUUCHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include tert-butyl hydroperoxide, benzodiazole derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of advanced materials and as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of 1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse applications and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C24H30N2O2S

Molecular Weight

410.6 g/mol

IUPAC Name

1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C24H30N2O2S/c1-14-8-9-18-19(10-14)26-22(25-18)29-13-20(27)15-11-16(23(2,3)4)21(28)17(12-15)24(5,6)7/h8-12,28H,13H2,1-7H3,(H,25,26)

InChI Key

JMXMHKCMUUCHTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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